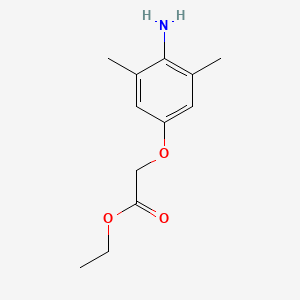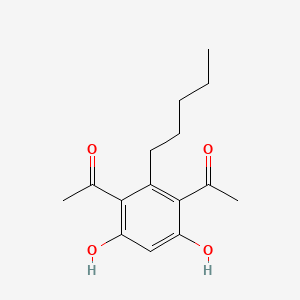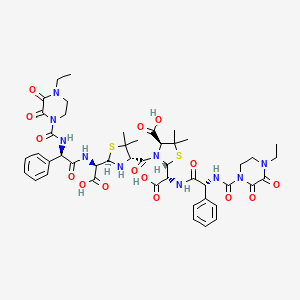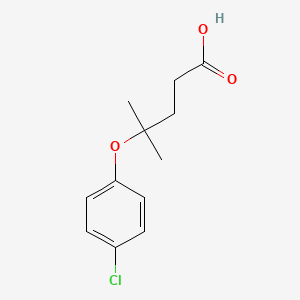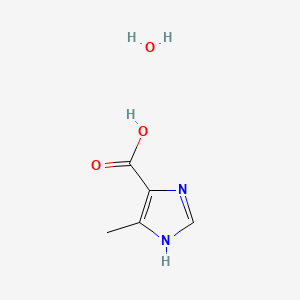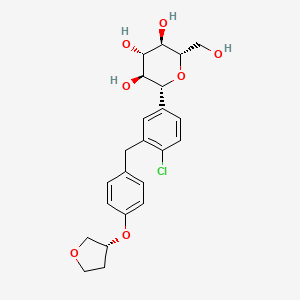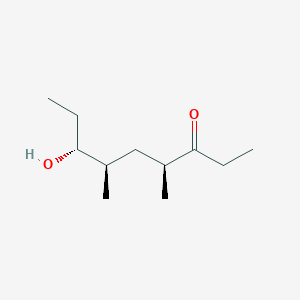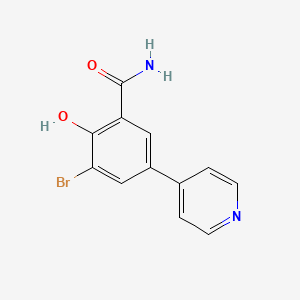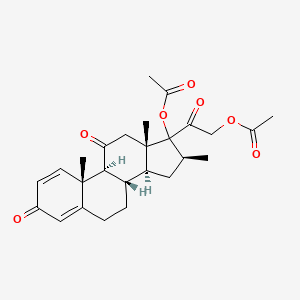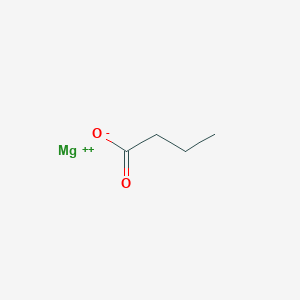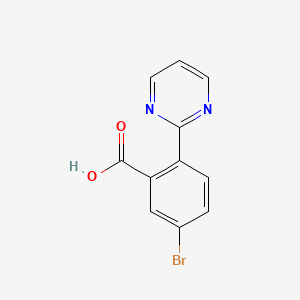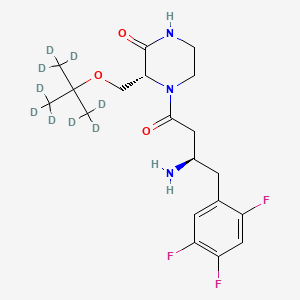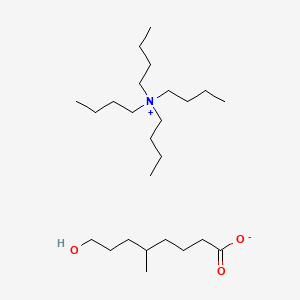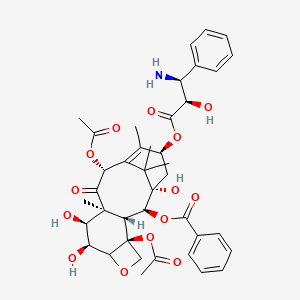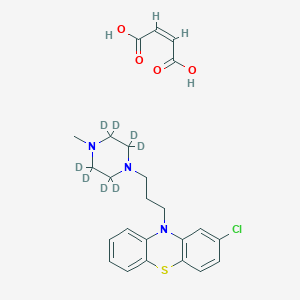
Prochlorperazine-d8 Dimaleate (piperazine-d8)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prochlorperazine-d8 Dimaleate is a deuterated form of Prochlorperazine Dimaleate, which is a phenothiazine derivative. This compound is primarily used as an antiemetic and antipsychotic agent. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Prochlorperazine due to its stability and distinguishable mass spectrometric properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prochlorperazine-d8 Dimaleate involves the deuteration of Prochlorperazine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Prochlorperazine-d8 Dimaleate follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is then crystallized and formulated into the dimaleate salt for stability and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
Prochlorperazine-d8 Dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine compounds.
Aplicaciones Científicas De Investigación
Prochlorperazine-d8 Dimaleate is extensively used in scientific research for:
Pharmacokinetic Studies: To track the metabolism and distribution of Prochlorperazine in biological systems.
Drug Interaction Studies: To understand the interactions of Prochlorperazine with other drugs.
Analytical Chemistry: As an internal standard in mass spectrometry due to its unique isotopic signature.
Biological Research: To study the effects of Prochlorperazine on cellular pathways and receptor binding.
Mecanismo De Acción
Prochlorperazine-d8 Dimaleate exerts its effects primarily through the antagonism of dopamine D2 receptors in the brain. This action helps in reducing nausea and vomiting by depressing the chemoreceptor trigger zone. Additionally, it blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its antipsychotic and antiemetic properties .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Fluphenazine: A potent antipsychotic agent with a similar mechanism of action.
Uniqueness
Prochlorperazine-d8 Dimaleate is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .
Propiedades
Fórmula molecular |
C24H28ClN3O4S |
|---|---|
Peso molecular |
498.1 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i11D2,12D2,13D2,14D2; |
Clave InChI |
ZYSCHNVPUOSLNC-YPURCNHZSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


